

# Application Notes & Protocols for a Long-Term Protective Efficacy Study of LB30057

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | LB30057  |           |
| Cat. No.:            | B1674644 | Get Quote |

Topic: Long-Term Protective Efficacy Study Design for **LB30057** Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document is a template for a long-term protective efficacy study of LB30057. LB30057 is a selective oral thrombin inhibitor identified in preclinical studies.[1] As there is limited publicly available clinical data on LB30057, this protocol is based on established principles for the development of novel oral anticoagulants (NOACs) for the prevention of stroke in patients with non-valvular atrial fibrillation (AF). Specific parameters, such as dosing, are assumed based on the profiles of similar drugs in this class and would require confirmation in Phase I and II clinical trials.

### Introduction

**LB30057** is a potent and selective, orally bioavailable benzamidrazone-based direct thrombin inhibitor.[1][2] Thrombin is a key enzyme in the coagulation cascade, and its inhibition is a validated therapeutic strategy for the prevention and treatment of thromboembolic disorders. Non-valvular atrial fibrillation (AF) is a major risk factor for ischemic stroke, and long-term oral anticoagulation is the standard of care for stroke prevention in this patient population. This document outlines the design and protocols for a pivotal Phase III clinical trial to evaluate the long-term protective efficacy and safety of **LB30057** for the prevention of stroke and systemic embolism in patients with non-valvular AF.



#### Scientific Rationale

Direct oral anticoagulants have emerged as effective and safe alternatives to vitamin K antagonists (VKAs) for stroke prevention in AF. By directly inhibiting thrombin, **LB30057** is expected to provide predictable and stable anticoagulation without the need for frequent monitoring. This study is designed to demonstrate that **LB30057** is at least non-inferior to the standard of care, warfarin, in preventing thromboembolic events, while offering a potentially improved safety profile, particularly with respect to bleeding risks.

### **Study Objectives**

#### Primary Objective:

To evaluate whether long-term treatment with LB30057 is non-inferior to adjusted-dose
warfarin in preventing the composite endpoint of stroke (ischemic or hemorrhagic) and
systemic embolism in patients with non-valvular atrial fibrillation.

#### Secondary Objectives:

- To compare the rates of individual components of the primary efficacy endpoint (stroke, systemic embolism).
- To assess the superiority of LB30057 compared to warfarin for the primary efficacy endpoint, if non-inferiority is established.
- To evaluate the safety of LB30057 compared to warfarin, with a focus on the incidence of major and clinically relevant non-major bleeding events.
- To assess all-cause mortality.
- To evaluate the pharmacokinetic and pharmacodynamic profile of LB30057 in the target patient population.

## **Study Design**

This is a Phase III, multicenter, randomized, double-blind, double-dummy, active-controlled, parallel-group, non-inferiority trial.



- Study Population: Patients with documented non-valvular atrial fibrillation and at least one additional risk factor for stroke.
- Randomization: Eligible patients will be randomized in a 1:1 ratio to receive either LB30057 or warfarin.
- Blinding: A double-dummy design will be used to maintain blinding. Patients in the LB30057 group will receive active LB30057 and a placebo international normalized ratio (INR) monitoring and sham dose adjustments. Patients in the warfarin group will receive active warfarin with active INR monitoring and dose adjustments, and a placebo for LB30057.
- Study Duration: Patients will be treated for a minimum of 12 months and up to 36 months, or until a pre-specified number of primary endpoint events have occurred.

# Subject Selection Criteria Inclusion Criteria:

- Age ≥ 18 years.
- Documented non-valvular atrial fibrillation (paroxysmal, persistent, or permanent).
- At least one of the following risk factors for stroke:
  - Previous stroke, transient ischemic attack (TIA), or systemic embolism
  - Left ventricular ejection fraction < 40% or symptomatic heart failure</li>
  - Age ≥ 75 years
  - Age 65-74 years with diabetes mellitus, hypertension, or coronary artery disease
- Written informed consent.

#### **Exclusion Criteria:**

- Moderate to severe mitral stenosis or a mechanical prosthetic heart valve.
- Stroke within the last 14 days.



- Severe renal impairment (Creatinine Clearance < 30 mL/min).</li>
- Active clinically significant bleeding or high risk of bleeding.
- Concomitant use of other anticoagulants or potent P-glycoprotein inhibitors/inducers.
- Pregnancy or breastfeeding.

# **Treatment and Dosing**

- LB30057 Arm: Based on assumed preclinical and early clinical data, a fixed oral dose of 150 mg twice daily will be administered. A lower dose of 110 mg twice daily will be considered for patients with moderate renal impairment or other risk factors for bleeding. [Note: These doses are hypothetical and would need to be confirmed in Phase I and II studies.]
- Warfarin Arm: Warfarin will be administered orally at a dose adjusted to maintain a target INR of 2.0-3.0. INR monitoring will be performed at least monthly.

# **Efficacy and Safety Endpoints**

# Methodological & Application

Check Availability & Pricing

| Endpoint Type        | Endpoint                                                             | Definition                                                                                                                                                                                                                                                                                                                                                                                                                                                                                  |
|----------------------|----------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary Efficacy     | Composite of stroke (ischemic or hemorrhagic) and systemic embolism  | Stroke: Acute onset of a focal neurological deficit of presumed vascular cause lasting >24 hours. Systemic Embolism: Acute vascular occlusion of an extremity or organ, confirmed by imaging or pathology.                                                                                                                                                                                                                                                                                  |
| Secondary Efficacy   | Individual components of the primary endpoint                        | Stroke, Systemic Embolism                                                                                                                                                                                                                                                                                                                                                                                                                                                                   |
| All-cause mortality  | Death from any cause                                                 |                                                                                                                                                                                                                                                                                                                                                                                                                                                                                             |
| Primary Safety       | Composite of major and clinically relevant non-major bleeding events | Major Bleeding: Clinically overt bleeding accompanied by a fall in hemoglobin of ≥2 g/dL, transfusion of ≥2 units of packed red blood cells, occurring in a critical site, or resulting in death. Clinically Relevant Non-Major Bleeding: Overt bleeding not meeting the criteria for major bleeding but resulting in medical intervention, unscheduled contact with a physician, interruption or discontinuation of study drug, or discomfort or impairment of activities of daily living. |
| Secondary Safety     | Individual components of the primary safety endpoint                 | Major bleeding, Clinically relevant non-major bleeding                                                                                                                                                                                                                                                                                                                                                                                                                                      |
| Other adverse events | Any untoward medical occurrence in a patient                         |                                                                                                                                                                                                                                                                                                                                                                                                                                                                                             |



administered a pharmaceutical product.

# Experimental Protocols Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

- Objective: To characterize the PK and PD of **LB30057** in the target population.
- Methodology:
  - Sparse blood samples will be collected from a subset of patients at pre-specified time points (e.g., trough and peak concentrations).
  - Plasma concentrations of LB30057 will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
  - Coagulation parameters, including activated partial thromboplastin time (aPTT) and ecarin clotting time (ECT), will be measured at the same time points.
  - Population PK/PD modeling will be performed to evaluate the relationship between drug exposure and anticoagulant effect, and to identify covariates influencing PK and PD variability.

### **Adjudication of Clinical Endpoints**

- Objective: To ensure accurate and unbiased assessment of efficacy and safety endpoints.
- Methodology:
  - An independent Clinical Endpoint Committee (CEC), blinded to treatment allocation, will be established.
  - All potential efficacy and safety endpoint events will be reported by investigators and submitted to the CEC for review.



 The CEC will adjudicate all events based on pre-defined criteria and source documentation.

## **Statistical Analysis**

- Sample Size: The sample size will be calculated to provide at least 90% power to demonstrate the non-inferiority of LB30057 compared to warfarin for the primary efficacy endpoint.
- Primary Efficacy Analysis: The primary analysis will be a time-to-first-event analysis using a
  Cox proportional hazards model in the intention-to-treat (ITT) population. The non-inferiority
  margin will be pre-specified based on regulatory guidelines.
- Superiority Analysis: If non-inferiority is established, a test for superiority will be performed.
- Safety Analysis: The incidence of bleeding events and other adverse events will be compared between the two treatment groups using appropriate statistical methods.

#### **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of **LB30057** in the coagulation cascade.





Click to download full resolution via product page

Caption: Workflow for the Phase III clinical trial of LB30057.





Click to download full resolution via product page

Caption: Relationship between efficacy, safety, and overall study outcome.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacodynamics and pharmacokinetics of oral direct thrombin and factor xa inhibitors in development PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols for a Long-Term Protective Efficacy Study of LB30057]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1674644#long-term-protective-efficacy-study-design-for-lb30057]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com